Acetamide, N-[3-(4-piperidinyl)phenyl]-
Description
Historical Context and Evolution of Acetamide (B32628) and Piperidine (B6355638) Scaffolds in Pharmaceutical Development
The acetamide group (CH₃CONH₂) is one of the simplest amides and provides a stable, neutral, and synthetically accessible linker that can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. patsnap.comwikipedia.org Historically, the acetamide functional group has been incorporated into countless drug molecules across different therapeutic areas. Its derivatives have been explored for antimicrobial, antifungal, and antiviral properties. patsnap.com The N-substituted acetamide linkage is a key feature in many pharmaceuticals, valued for its metabolic stability and its ability to correctly orient other pharmacophoric elements. wisdomlib.org
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in approved drugs. arizona.eduresearchgate.net Its enduring presence in medicinal chemistry stems from its versatility. The piperidine scaffold provides a robust, three-dimensional structure that can be readily functionalized at multiple positions. nih.gov This allows chemists to fine-tune a molecule's physicochemical properties, such as lipophilicity and basicity, which are crucial for optimizing pharmacokinetic profiles. Piperidine derivatives are found in drugs targeting the central nervous system (CNS), as well as in anticancer, antihistamine, and anticoagulant agents. arizona.eduresearchgate.net The development of synthetic methods to create stereochemically defined piperidines has further expanded its utility, enabling the precise design of molecules to fit complex protein binding sites. nih.gov
Significance of N-[3-(4-piperidinyl)phenyl]acetamide and Related Analogues in Drug Discovery Paradigms
The true significance of the N-[3-(4-piperidinyl)phenyl]acetamide core is most vividly illustrated by its highly decorated analogues, particularly the 4-anilidopiperidine class of synthetic opioids. Fentanyl, the prototypical compound of this class, features an N-phenylpropionamide group (a closely related analogue of N-phenylacetamide) attached to a piperidine ring. It is a powerful µ-opioid receptor agonist, and decades of research into its analogues have generated a wealth of structure-activity relationship (SAR) data. bg.ac.rsscienceopen.com
The SAR studies reveal that minor modifications to the 4-anilidopiperidine scaffold can lead to dramatic changes in potency. For instance, the introduction of a methyl group at the 3-position of the piperidine ring can significantly enhance analgesic activity, with the cis-isomer being substantially more potent than the trans-isomer. ingentaconnect.com The nature of the N-acyl group and the substituent on the piperidine nitrogen are also critical determinants of activity. This extensive body of research underscores the pharmacological importance of the core structure shared with Acetamide, N-[3-(4-piperidinyl)phenyl]-.
| Compound | Modification from Fentanyl | Relative Analgesic Potency (Morphine = 1) |
|---|---|---|
| Fentanyl | - | 100 |
| Sufentanil | Thienyl ring instead of phenyl on N-acyl group; methoxymethyl group at piperidine C4 | 500-1000 |
| Alfentanil | N-acyl group is propanamide; piperidine N1 substituent is ethyl-tetrazolinone | 20-25 |
| Remifentanil | N-acyl group is propanamide; methyl ester at piperidine C4; piperidine N1 substituent is methyl propanoate | 100-200 |
| cis-3-Methylfentanyl | Methyl group at piperidine C3 (cis) | ~1900 (relative to fentanyl) |
Beyond opioid receptors, the fusion of acetamide and piperidine motifs appears in inhibitors of other crucial biological targets. For example, researchers have developed potent inhibitors of Cyclin G-associated kinase (GAK) by incorporating a carboxamide residue (related to acetamide) onto a piperidinyl moiety. nih.gov Similarly, derivatives of 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide have been synthesized as effective inhibitors of carbonic anhydrase isoforms IX and XII, which are implicated in cancer. nih.gov These examples demonstrate the broad utility of the piperidine-acetamide scaffold in designing targeted inhibitors for diverse protein families.
Current Research Landscape and Unexplored Avenues for N-[3-(4-piperidinyl)phenyl]acetamide
The current research landscape for complex analogues of N-[3-(4-piperidinyl)phenyl]acetamide is heavily focused on refining their therapeutic properties. In the opioid field, a major goal is to develop agonists that preferentially signal through specific intracellular pathways (biased agonism) to separate the desired analgesic effects from life-threatening side effects like respiratory depression. nih.gov For kinase inhibitors, ongoing research aims to improve selectivity to reduce off-target effects and overcome drug resistance. uthscsa.edu
For the specific, simpler compound Acetamide, N-[3-(4-piperidinyl)phenyl]-, its primary value may lie in its potential as a foundational building block or fragment for future drug discovery campaigns. Given the validated importance of its core structure, this compound represents an ideal starting point for several unexplored research avenues:
Scaffold for Library Synthesis: It can be used as a versatile scaffold for creating novel chemical libraries. By systematically modifying the phenyl ring, the piperidine nitrogen, and the acetyl group, chemists can generate a diverse set of molecules for high-throughput screening against a wide array of biological targets, moving beyond the well-established opioid and kinase domains.
Fragment-Based Drug Discovery: As a relatively small molecule, it is well-suited for fragment-based drug discovery (FBDD). rsc.org Screening this compound against new protein targets could identify initial low-affinity "hits" that can then be elaborated and optimized into potent and selective leads.
Exploration of New Therapeutic Areas: The piperidine-acetamide combination has been successful in CNS disorders and oncology. researchgate.netnih.gov There is significant potential to explore its utility in other areas, such as neurodegenerative diseases, inflammatory conditions, and infectious diseases, where piperidine-containing molecules have already shown promise. nih.gov The recent development of novel, efficient synthetic methods for creating complex piperidines further enhances the feasibility of these future explorations. technologynetworks.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-piperidin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIHJBHFVGHXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 3 4 Piperidinyl Phenyl Acetamide
Established Synthetic Routes for the N-[3-(4-piperidinyl)phenyl]acetamide Core
The construction of the N-[3-(4-piperidinyl)phenyl]acetamide scaffold hinges on the careful assembly of its three key components: the acetamide (B32628) group, the substituted phenyl ring, and the piperidine (B6355638) moiety. The synthetic approaches are designed to ensure the correct placement of these functionalities.
Regioselective Functionalization Approaches
A key challenge in the synthesis is achieving the desired meta-substitution pattern on the phenyl ring. A common strategy involves starting with a precursor that already contains the necessary functionalities in the correct orientation. For instance, the synthesis can commence from 3-(4-nitrophenyl)pyridine (B1584840). This starting material allows for the eventual reduction of the nitro group to an amine, which is then available for acetamide formation, while the pyridine (B92270) ring serves as a precursor to the piperidine ring. google.com
One patented method describes the preparation of 4-(piperidine-3-yl)aniline, a closely related precursor. This synthesis begins with the reaction of 3-(4-nitrophenyl)pyridine with a 3-halogenated propylene (B89431) to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium (B1175870) salt. This intermediate is then subjected to a reduction reaction using sodium borohydride (B1222165) in the presence of zinc chloride. This step is crucial as it simultaneously reduces both the nitro group to an aniline (B41778) and the pyridine ring to a piperidine, yielding 4-(piperidine-3-yl)aniline. google.com This approach is notable for avoiding the use of expensive precious metal catalysts and proceeding under mild conditions, making it suitable for larger-scale production. google.com
Amide Bond Formation Strategies for Acetamide Moiety Construction
Once the 3-(4-piperidinyl)aniline core is established, the final step in the synthesis of the target molecule is the formation of the amide bond. This is a well-established transformation in organic chemistry, and several methods can be employed.
A standard and widely used method is the acylation of the aniline nitrogen with acetic anhydride (B1165640) or acetyl chloride. slideshare.net For example, aniline can be dissolved in a mixture of hydrochloric acid and water, followed by the addition of acetic anhydride and a base like sodium acetate. slideshare.net This results in the replacement of an active hydrogen on the amino group with an acetyl group to form the acetanilide. slideshare.net The reaction is typically straightforward and provides the desired N-[3-(4-piperidinyl)phenyl]acetamide.
Alternatively, various coupling reagents can be utilized to facilitate the amide bond formation between 3-(4-piperidinyl)aniline and acetic acid. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts such as PyBOP and HATU, respectively. researchgate.net These methods are particularly useful when dealing with sensitive substrates or when milder reaction conditions are required. researchgate.net
Enzymatic approaches have also been explored for N-amidation of heterocyclic compounds, offering a green chemistry alternative to traditional methods. asiaresearchnews.com
Introduction of the Piperidine Ring to the Phenyl Moiety
The introduction of the piperidine ring onto the phenyl scaffold is a critical step. As mentioned in section 2.1.1, a common strategy is to start with a pyridine-substituted phenyl ring and then reduce the pyridine to a piperidine. This hydrogenation can be achieved using various catalysts, such as palladium on carbon (Pd/C) or rhodium, often under hydrogen pressure. nih.gov The conditions for this reduction need to be carefully controlled to avoid undesired side reactions.
Another approach involves the synthesis of N-protected 3-piperidone, which can then undergo reactions to form the desired phenylpiperidine linkage. For instance, a Grignard reaction followed by elimination and hydrogenation can lead to the formation of a 3-phenylpiperidine (B1330008) structure. google.com Subsequent deprotection and functionalization of the phenyl ring would then be necessary to arrive at the target molecule.
Synthesis of Structural Analogues and Derivatives of N-[3-(4-piperidinyl)phenyl]acetamide
The synthesis of structural analogues and derivatives of N-[3-(4-piperidinyl)phenyl]acetamide allows for the exploration of structure-activity relationships and the fine-tuning of its properties. Modifications can be made to the phenyl ring or the piperidine nitrogen.
Modifications on the Phenyl Ring (e.g., substituents, alternative aromatic systems)
Introducing substituents onto the phenyl ring can significantly alter the electronic and steric properties of the molecule. This can be achieved by starting with appropriately substituted anilines or phenylpyridines. For example, various substituted anilines can be reacted with bromoacetyl bromide to form intermediate N-aryl-2-bromoacetamides, which can then be further elaborated. researchgate.netresearchgate.net
The synthesis of N-phenylacetamide derivatives containing other heterocyclic moieties, such as thiazole, has also been reported. nih.gov These syntheses often involve multi-step sequences starting from substituted phenylenediamines. nih.gov Such strategies could be adapted to introduce alternative aromatic or heteroaromatic systems in place of the phenyl ring in N-[3-(4-piperidinyl)phenyl]acetamide.
The table below summarizes examples of different substituents that have been incorporated into the phenyl ring of related N-phenylacetamide structures.
| Starting Material | Reagents and Conditions | Resulting Phenyl Ring Modification | Reference |
| Substituted Anilines | Bromoacetyl bromide, Base | Introduction of various substituents (e.g., chloro, methyl) | researchgate.net |
| p-Phenylenediamine | Acyl chloride, CS2, Et3N, BOC2O, α-halocarbonyl | Thiazole ring fused to the phenylacetamide | nih.gov |
| 3-Chloroaniline | 2-Chloroacetyl chloride, DCM, NaOH | 3-Chloro substitution | nih.gov |
| 3-Trifluoromethylaniline | 2-Chloroacetyl chloride, DCM, NaOH | 3-Trifluoromethyl substitution | nih.gov |
Derivatization of the Piperidine Nitrogen (e.g., alkylation reactions)
The nitrogen atom of the piperidine ring is a common site for derivatization, allowing for the introduction of a wide variety of functional groups. Alkylation is a primary method for this modification.
N-alkylation can be achieved by reacting the piperidine nitrogen with an appropriate alkyl halide. For instance, the synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides involves the N-alkylation of a piperidine-containing precursor with 1-(3-chloropropyl)piperidine (B110583) in the presence of a base like sodium hydride. nih.gov A modified Finkelstein reaction, using potassium iodide to convert a chloroalkane to a more reactive iodoalkane in situ, can facilitate this process. nih.gov
The table below illustrates various alkyl groups that have been successfully introduced onto the piperidine nitrogen of related compounds.
| Piperidine Precursor | Alkylating Agent | Conditions | Resulting N-Substituent | Reference |
| N-phenyl-benzofuran-2-carboxamide with piperidine moiety | 1-(3-chloropropyl)piperidine | NaH, KI, K2CO3, TBAB | 3-(piperidin-1-yl)propyl | nih.gov |
| Norpethidine | p-aminophenethyl halide | Not specified | p-aminophenethyl | Not specified in provided context |
| Norpethidine | 3-phenylaminopropyl halide | Not specified | 3-phenylaminopropyl | Not specified in provided context |
| N-phenyl-N-(4-piperidinyl)acetamide | Benzyl bromide | Not specified | Benzyl | nist.gov |
| N-phenyl-N-(4-piperidinyl)acetamide | 2-phenylethyl bromide | Not specified | 2-phenylethyl | lgcstandards.com |
Substitutions at the Piperidine Ring
The secondary amine of the piperidine ring is a versatile functional group that readily participates in several key reactions to introduce a wide range of substituents.
N-Alkylation and N-Arylation: The nitrogen atom can be functionalized through nucleophilic substitution reactions with alkyl or aryl halides. More advanced methods, such as the Buchwald-Hartwig and Ullmann–Goldberg C–N coupling reactions, provide versatile routes to N-aryl piperidines, although they can be limited by substrate reactivity and the need for strong bases. nih.gov
N-Acylation: Reaction with acyl chlorides or anhydrides under basic conditions yields N-acyl derivatives. This transformation is fundamental in kinetic resolution studies where chiral acylating agents are used to separate enantiomers. nih.gov
Reductive Amination: This is one of the most common and efficient methods for N-substitution. The piperidine nitrogen reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. Historically, sodium cyanoborohydride was used, but due to toxicity concerns, less hazardous reagents like sodium triacetoxyborohydride (B8407120) or borane-pyridine complex (BAP) are now preferred. tandfonline.com The borane-pyridine complex has been shown to be superior for the reductive amination of secondary amines like piperidine with various aromatic, heterocyclic, and aliphatic aldehydes, eliminating nitrile impurities and improving product yields. tandfonline.com This method is compatible with a range of functional groups, including olefins and esters. tandfonline.com More recently, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts has been developed as a method for reductive transamination, allowing access to N-(hetero)aryl piperidines from readily available pyridine derivatives. nih.govacs.org
The table below summarizes common reagents used for substitutions at the piperidine ring.
| Reaction Type | Reagent Class | Specific Examples | Reducing Agent (if applicable) |
| N-Alkylation | Alkyl Halides | Benzyl bromide, Ethyl iodide | N/A |
| N-Acylation | Acyl Halides/Anhydrides | Acetyl chloride, Benzoyl chloride | N/A |
| Reductive Amination | Aldehydes/Ketones | Benzaldehyde, Acetone | Borane-pyridine (BAP), NaBH(OAc)₃ |
| C-N Cross-Coupling | Aryl Halides | Bromobenzene | N/A (Palladium or Copper catalyst) |
Integration of Additional Heterocyclic Systems (e.g., oxadiazole, morpholine (B109124), pyrrolopyridine)
The N-[3-(4-piperidinyl)phenyl]acetamide scaffold can be further elaborated by incorporating other heterocyclic systems, which can significantly modulate the compound's properties.
Oxadiazole Systems: 1,3,4-Oxadiazole moieties can be introduced by first reacting the piperidine nitrogen with a precursor that contains the necessary framework. For example, the piperidine can be acylated with a reagent that already contains the oxadiazole ring, or a functional group can be installed on the piperidine nitrogen that can be subsequently cyclized to form the oxadiazole ring. researchgate.net
Morpholine Systems: The morpholine ring can be incorporated by reacting the piperidine nitrogen with reagents designed to form this heterocycle. For instance, N-alkylation with a bifunctional reagent like a bis(2-haloethyl)ether derivative under cyclization conditions can be employed. e3s-conferences.orgchemrxiv.org Alternatively, a pre-formed morpholine-containing fragment can be coupled to the piperidine ring, for example, via reductive amination using a morpholine-substituted aldehyde. nih.govresearchgate.net
Pyrrolopyridine Systems: The synthesis of pyrrolo[3,4-b]pyridine derivatives often involves multi-step sequences. nih.gov A common strategy involves the condensation of an amine with a suitably functionalized pyranone derivative, followed by an acid-catalyzed recyclization to form the fused pyrrolopyridinone core. nih.gov The piperidine moiety could be introduced by using a piperidine-substituted amine in the initial condensation step or by functionalizing the final pyrrolopyridine scaffold.
Advanced Synthetic Techniques and Stereoselective Approaches
The development of sophisticated synthetic methods allows for precise control over the three-dimensional structure of piperidine derivatives, which is critical for their application.
Asymmetric Synthesis and Dynamic Kinetic Resolution in Piperidine Derivative Synthesis
Creating enantiomerically pure piperidine derivatives is a major focus of modern organic synthesis.
Asymmetric Synthesis: This approach aims to create a single stereoisomer from the outset. Methods include the use of chiral catalysts in reactions like the [4+2] annulation of imines with allenes to furnish functionalized piperidines with high enantioselectivity. acs.org Other strategies involve asymmetric hydrogenation of pyridine precursors or diastereoselective cyclization reactions where stereochemistry is directed by a chiral auxiliary or catalyst. digitellinc.comnih.gov
Kinetic Resolution: This technique separates a racemic mixture of piperidines by exploiting the different reaction rates of the two enantiomers with a chiral reagent or catalyst. For instance, enantioselective acylation using a chiral hydroxamic acid can preferentially acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. nih.gov Selectivity factors (s) greater than 20 are generally required for practical separation. nih.gov
Dynamic Kinetic Resolution (DKR): DKR is a more efficient process where the slower-reacting enantiomer is continuously racemized under the reaction conditions. This allows for a theoretical yield of up to 100% for the desired single stereoisomer. nih.govresearchgate.net In the context of piperidine synthesis, DKR can be applied during the cyclodehydration of racemic δ-oxoesters with a chiral amine like (R)-phenylglycinol to produce enantioselective piperidines. nih.gov Another approach involves the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base system, where the unreacted, enantioenriched starting material can be isolated. whiterose.ac.ukacs.org
Development of Scalable Synthetic Processes for Industrial Applications
Translating a laboratory synthesis to an industrial scale requires a focus on efficiency, cost, safety, and environmental impact. For piperidine-containing compounds, this involves optimizing reaction conditions to maximize yield and minimize waste. Key considerations include:
Route Efficiency: Reducing the number of synthetic steps through one-pot or telescoped reactions.
Reagent Selection: Replacing expensive, hazardous, or stoichiometric reagents with cheaper, safer, and catalytic alternatives.
Process Conditions: Optimizing temperature, pressure, and reaction times to improve throughput and energy efficiency.
Purification: Minimizing the need for chromatographic purification by developing routes that yield crystalline products or employ simple extraction and filtration steps.
For example, Merck developed a novel reductive amination/aza-Michael cyclization strategy to access challenging N-(hetero)aryl piperidines on a larger scale. acs.org
Spectroscopic Characterization and Structural Elucidation Techniques for N-[3-(4-piperidinyl)phenyl]acetamide and its Derivatives
The definitive identification and structural confirmation of N-[3-(4-piperidinyl)phenyl]acetamide and its derivatives rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F)
NMR spectroscopy provides detailed information about the molecular structure, connectivity, and stereochemistry of a molecule. ipb.ptnih.gov
¹H NMR: Proton NMR is used to identify the number and type of hydrogen atoms in a molecule. For the parent compound, distinct signals are expected for the aromatic protons on the phenyl ring, the protons on the piperidine ring (often showing complex splitting patterns due to their chair conformation), the acetamide NH proton, and the acetamide methyl group (a characteristic singlet). chemicalbook.commdpi.com
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. Signals can be assigned to the aromatic carbons, the distinct carbons of the piperidine ring, the acetamide carbonyl carbon, and the acetamide methyl carbon. nih.govspectrabase.comnih.govresearchgate.net
¹⁹F NMR: Fluorine-19 NMR is an invaluable tool for characterizing fluorinated derivatives. It offers high sensitivity and a wide chemical shift range with no background interference from the biological matrix. nih.gov This makes it particularly useful in fragment-based drug discovery and for studying ligand-protein interactions. mdpi.com The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, providing insights into binding events and conformational changes. semanticscholar.orgrsc.org
The following table provides typical chemical shift ranges for the core N-[3-(4-piperidinyl)phenyl]acetamide structure.
| Group | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
| Phenyl Ring | ¹H | 6.8 - 7.5 | Splitting patterns depend on substitution. |
| Phenyl Ring | ¹³C | 110 - 150 | Quaternary carbons are weaker. |
| Piperidine Ring (CH, CH₂) | ¹H | 1.5 - 3.5 | Axial and equatorial protons are distinct. |
| Piperidine Ring (CH, CH₂) | ¹³C | 25 - 55 | Shifts depend on substitution. |
| Acetamide (NH) | ¹H | 7.5 - 9.5 | Broad signal, position is solvent-dependent. |
| Acetamide (CH₃) | ¹H | 1.9 - 2.2 | Sharp singlet. |
| Acetamide (CH₃) | ¹³C | ~24 | |
| Acetamide (C=O) | ¹³C | 168 - 172 |
Mass Spectrometry (EI-MS, LC/MS, HRMS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) In EI-MS, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For N-[3-(4-piperidinyl)phenyl]acetamide, one would anticipate observing a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve cleavage of the amide bond, loss of the acetyl group, and fragmentation of the piperidine ring. Without experimental data, a specific fragmentation table cannot be constructed.
Liquid Chromatography/Mass Spectrometry (LC/MS) LC/MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing compounds in complex mixtures and for molecules that are not easily vaporized. In an LC/MS analysis of N-[3-(4-piperidinyl)phenyl]acetamide, the compound would first be separated on an HPLC column, and the eluent would be introduced into the mass spectrometer. This would provide the retention time of the compound under specific chromatographic conditions and its mass spectrum, typically showing the protonated molecule [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments, which is a definitive method for confirming the identity of a compound. An HRMS analysis of N-[3-(4-piperidinyl)phenyl]acetamide would yield the exact mass, confirming its elemental composition (C₁₃H₁₈N₂O).
Interactive Data Table: Mass Spectrometry Data No experimental data found for N-[3-(4-piperidinyl)phenyl]acetamide.
| Technique | Expected Ion (m/z) | Description |
|---|---|---|
| EI-MS | Data Not Available | Expected to show molecular ion (M+) and characteristic fragment ions. |
| LC/MS | Data Not Available | Expected to show the protonated molecule [M+H]⁺. |
| HRMS | Data Not Available | Would provide the exact mass for elemental formula confirmation. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.
For N-[3-(4-piperidinyl)phenyl]acetamide, the IR spectrum would be expected to display several characteristic absorption bands. These would include:
A strong absorption band for the amide C=O (carbonyl) stretch, typically found in the region of 1630-1680 cm⁻¹.
An N-H stretching vibration from the amide group, usually appearing as a medium-intensity band around 3300 cm⁻¹.
C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine and acetyl methyl groups (below 3000 cm⁻¹).
N-H bending vibrations (amide II band) around 1550 cm⁻¹.
C-N stretching vibrations.
Bands corresponding to the substitution pattern on the aromatic ring in the "fingerprint region" (below 1500 cm⁻¹).
Without access to an experimental spectrum, a detailed table of specific absorption bands and their intensities cannot be provided.
Interactive Data Table: Infrared (IR) Spectroscopy Data No experimental data found for N-[3-(4-piperidinyl)phenyl]acetamide.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Amide N-H | ~3300 | Stretch |
| Aromatic C-H | >3000 | Stretch |
| Aliphatic C-H | <3000 | Stretch |
| Amide C=O | 1630-1680 | Stretch |
| Amide N-H | ~1550 | Bend (Amide II) |
| Aromatic C=C | 1450-1600 | Stretch |
Structure Activity Relationship Sar Studies of N 3 4 Piperidinyl Phenyl Acetamide Derivatives
Elucidation of Key Pharmacophoric Features within the N-[3-(4-piperidinyl)phenyl]acetamide Scaffold
The N-[3-(4-piperidinyl)phenyl]acetamide scaffold is a recognized pharmacophore that has been extensively studied, particularly for its interaction with sigma receptors. The essential features for high-affinity binding typically include a basic amine, often the piperidine (B6355638) nitrogen, which is believed to engage in ionic or hydrogen bond interactions with the receptor. This central basic amine is flanked by hydrophobic regions, which in this scaffold are the phenyl ring and the substituted acetamide (B32628) moiety. These hydrophobic areas are thought to interact with hydrophobic pockets within the receptor binding site. The spatial arrangement of these features is critical for optimal receptor engagement.
Impact of Substituents on the Phenyl Ring on Biological Activity and Selectivity
Modifications to the phenyl ring of N-[3-(4-piperidinyl)phenyl]acetamide derivatives have been shown to significantly alter their biological activity and selectivity, particularly for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
In a study of N-(1-benzylpiperidin-4-yl)phenylacetamide analogs, the unsubstituted parent compound displayed high affinity and selectivity for σ₁ receptors. nih.gov The introduction of substituents on the phenylacetamide's aromatic ring was systematically explored to establish a quantitative structure-activity relationship (QSAR). nih.gov
Generally, compounds with substituents at the 3-position of the phenyl ring exhibited higher affinity for both σ₁ and σ₂ receptors compared to their 2- and 4-substituted counterparts. nih.gov For a series of halogenated and methoxy-substituted analogs, the selectivity for σ₁ receptors followed the trend 3 > 2 ≈ 4. nih.gov Halogen substitutions tended to increase affinity for σ₂ receptors while maintaining similar affinity for σ₁ receptors. nih.gov Conversely, the introduction of electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OMe), or amine (NH₂) resulted in weak or negligible affinity for σ₂ receptors, with only a moderate affinity for σ₁ receptors. nih.gov
One of the most selective compounds identified was the 2-fluoro-substituted analog, which demonstrated high affinity for the σ₁ receptor and significantly lower affinity for the σ₂ receptor. nih.gov These derivatives were also found to have no significant affinity for dopamine (B1211576) D2 and D3 receptors. nih.gov
Table 1: Impact of Phenyl Ring Substituents on Sigma Receptor Affinity of N-(1-benzylpiperidin-4-yl)phenylacetamide Derivatives nih.gov
| Compound | Phenyl Ring Substituent | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₂/σ₁) |
|---|---|---|---|---|
| Unsubstituted | H | 3.90 | 240 | 61.5 |
| 2-F | 2-Fluoro | 3.56 | 667 | 187.4 |
| 3-Cl | 3-Chloro | - | - | 3 > 2 ≈ 4 |
| 3-Br | 3-Bromo | - | - | 3 > 2 ≈ 4 |
| 3-F | 3-Fluoro | - | - | 3 > 2 ≈ 4 |
| 3-NO₂ | 3-Nitro | - | - | 3 > 2 ≈ 4 |
Data for 3-substituted compounds indicates a trend rather than specific Kᵢ values in the provided source.
Role of Piperidine Ring Substitutions and Nitrogen Modifications on Receptor Interactions
The piperidine ring and its nitrogen atom are critical components of the N-[3-(4-piperidinyl)phenyl]acetamide scaffold, playing a pivotal role in receptor interactions. Modifications at these positions can significantly influence binding affinity and selectivity.
In related piperidine-based compounds, N-demethylation has been shown to improve activity at serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters while causing only modest changes at the dopamine transporter (DAT). nih.gov The introduction of phenylalkyl groups on the piperidine nitrogen can lead to a modest improvement in activity at SERT but a loss of activity at DAT. nih.gov Furthermore, the incorporation of polar groups in the N-alkyl substituent generally leads to decreased activity at all monoamine transporters. nih.gov
For a series of N-substituted 3,4-pyrroledicarboximides with a piperidine moiety, the nature of the substituent on the piperidine ring influenced their activity as cyclooxygenase (COX) inhibitors. mdpi.com
Theoretical calculations on substituted piperidines suggest that the attachment of electron-donating or conjugated substituents to the piperidine ring can influence their chemical properties. rsc.org Specifically, 4-aminopiperidine (B84694) and piperidine-4-carboxamide showed the greatest rates in catalytic dehydrogenation, indicating that substitutions at the 4-position can significantly affect the ring's reactivity. rsc.org
Influence of the Acetamide Moiety and Linker Variations on Pharmacological Profile
The acetamide moiety and the linker connecting it to the phenyl ring are crucial for the pharmacological profile of N-[3-(4-piperidinyl)phenyl]acetamide derivatives. Variations in this region can modulate receptor affinity and selectivity.
In a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the type of amide-linked sidechain was found to have a significant impact on the bactericidal activity of the compounds. nih.gov This suggests that modifications to the acetamide portion can influence biological activity, although this study was not on the specific N-[3-(4-piperidinyl)phenyl]acetamide scaffold.
For a different class of compounds, N-substituted phenyldihydropyrazolones, introducing a piperidine linker was explored as a strategy for modification. nih.gov While direct comparisons are limited, this highlights the general principle of using linkers to explore the chemical space and optimize biological activity. In a series of dopamine D3 receptor ligands, it was found that a heterocyclic ring did not need to be directly connected to a piperazine (B1678402) ring (a related six-membered heterocycle) to maintain high affinity and selectivity, with amide or methylene (B1212753) linkers proving effective. nih.gov
Stereochemical Considerations and Their Effect on Activity
Stereochemistry plays a critical role in the biological activity of N-[3-(4-piperidinyl)phenyl]acetamide derivatives, as the spatial arrangement of substituents can profoundly affect receptor binding.
In a study of the stereoisomers of ohmefentanyl, a potent analgesic agent with a structure related to N-[3-(4-piperidinyl)phenyl]acetamide, significant differences in activity were observed between the eight possible optically active isomers. nih.gov The analgesic potency of the most active isomers was thousands of times greater than that of morphine, while their corresponding antipodes were the least potent. nih.gov
The absolute configuration at the 3 and 4 positions of the piperidine ring, as well as at the chiral center in the substituent on the piperidine nitrogen, were all found to be critical for analgesic potency and opioid receptor affinity and selectivity. nih.gov Specifically, the (3R,4S) configuration at the piperidine ring was beneficial for both analgesic potency and mu-opioid receptor affinity. nih.gov
Table 2: Analgesic Activity of Ohmefentanyl Stereoisomers nih.gov
| Isomer | Absolute Configuration | Analgesic Potency (ED₅₀ mg/kg) | Potency Relative to Morphine |
|---|---|---|---|
| (-)-cis-1a | (3R,4S,2'R) | 0.00465 | 2990x |
| (+)-cis-1b | (3R,4S,2'S) | 0.00106 | 13100x |
| (-)-trans-1g | (3R,4R,2'S) | - | - |
| Antipode of 1a (1d) | (3S,4R,2'S) | Least potent | - |
These findings underscore the importance of controlling stereochemistry in the design of potent and selective N-[3-(4-piperidinyl)phenyl]acetamide derivatives.
Molecular Modeling and Computational Chemistry Approaches
Ligand-Receptor Interaction Analysis
Understanding how a ligand interacts with its biological target is fundamental to structure-based drug design. Docking studies, including induced-fit docking (IFD), are pivotal in elucidating the binding modes of N-[3-(4-piperidinyl)phenyl]acetamide derivatives with key protein targets like PI3Kα and p38α MAPK.
Docking and Induced-Fit Docking (IFD) Studies:
Docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The IFD protocol further refines this by allowing flexibility in both the ligand and the receptor's active site residues, providing a more realistic model of the binding event.
For scaffolds related to N-[3-(4-piperidinyl)phenyl]acetamide, such as N-phenyl-carboxamides, docking studies against the kinase domain of PI3Kα have revealed critical interactions. These studies often show that the core structure fits within the kinase domain, with specific functional groups forming key hydrogen bonds. For instance, the amide nitrogen of related inhibitors frequently forms a hydrogen bond with the main chain of Val851 in the hinge region of PI3Kα. nih.gov Other crucial residues that appear to be key for binding active inhibitors include Asp933, Glu849, and Gln859. nih.gov The binding affinity and interaction patterns can be influenced by mutations, such as the common H1047R mutation in PI3Kα, which is also a subject of computational investigation. nih.gov
Similarly, in the context of p38α MAPK inhibition, computational models suggest that inhibitors often occupy the ATP-binding pocket. The binding mode typically involves hydrogen bond formation with the hinge region of the kinase. For example, in related inhibitor classes, key interactions are observed with the backbone amide of Met109. The phenyl ring of the ligand can extend into a nearby hydrophobic pocket, establishing favorable van der Waals contacts. mdpi.com Virtual screening efforts have been used to identify novel inhibitors that target the docking groove of p38 MAPK, a site distinct from the ATP-binding pocket, representing a novel strategy for developing specific inhibitors. nih.gov
The table below summarizes typical interactions observed in docking studies of similar compounds with these targets.
| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound Class |
| PI3Kα (wt) | Val851, Tyr836, Asp933, Lys776 | Hydrogen Bonding | N-phenyl-carboxamides |
| PI3Kα (H1047R mutant) | Val851, Gln859, Asp933 | Hydrogen Bonding | N-phenyl-carboxamides |
| p38α MAPK | Met109, Gly110 (Hinge Region) | Hydrogen Bonding | Imidazole-based inhibitors |
| p38α MAPK | Lys53, Asp168 (Hydrophobic pocket) | Hydrophobic/van der Waals | Pyridinyl-imidazole derivatives |
Conformational Analysis and Molecular Dynamics Simulations
While docking provides a static picture of the ligand-receptor complex, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic nature of these interactions over time.
Conformational Analysis: This process explores the energetically favorable three-dimensional arrangements (conformations) of a molecule. For a flexible molecule like N-[3-(4-piperidinyl)phenyl]acetamide, which has several rotatable bonds, understanding its preferred conformation in solution and within a binding site is crucial for designing potent analogues.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular system by solving Newton's equations of motion for all atoms. For N-[3-(4-piperidinyl)phenyl]acetamide and its derivatives, MD simulations can:
Assess the stability of the ligand-receptor complex predicted by docking.
Reveal how water molecules mediate interactions at the binding interface.
Provide a thermodynamic profile of the binding process through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
Show conformational changes in the protein or ligand upon binding.
Studies on related N-phenylacetamide derivatives have utilized 100 ns MD simulations to confirm the stability of the ligand-protein complexes, showing that the compounds remain stably bound within the active site throughout the simulation. mdpi.com Such analyses provide confidence in the binding modes predicted by initial docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.
For derivatives of N-[3-(4-piperidinyl)phenyl]acetamide, a QSAR model can be developed by correlating their inhibitory activity against a specific target with various molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties.
1D/2D Descriptors: These include constitutional parameters (e.g., molecular weight, atom count) and topological indices that describe molecular connectivity.
3D Descriptors: These relate to the three-dimensional shape and steric properties of the molecule.
Physicochemical Descriptors: These include parameters like hydrophobicity (logP), electronic properties (Hammett constants, partial charges), and steric parameters (molar refractivity). nih.gov
In QSAR studies of related 4-phenylpiperidine (B165713) and N-phenylpropylamine derivatives, analyses have shown that lipophilicity and the presence of electron-donating substituents are often important for binding affinity. nih.govnih.gov 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize regions where steric bulk, positive/negative charge, or hydrophobic/hydrophilic properties are favorable or unfavorable for activity. For acetamido-N-benzylacetamide derivatives, QSAR models combining 2D and 3D descriptors have shown high predictive quality, highlighting the importance of both electronic and topological features for activity. kg.ac.rs
The following table lists descriptors commonly used in QSAR models for similar compound classes.
| Descriptor Type | Example Descriptor | Property Measured | Potential Influence on Activity |
| Electronic | Hammett sigma (σ) | Electron-donating/withdrawing nature of substituents | Modulates binding interactions |
| Hydrophobic | Partition coefficient (logP) | Lipophilicity | Affects membrane permeability and hydrophobic interactions |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Influences fit within the binding pocket |
| 3D-QSAR Field | CoMFA Steric Field | Shape and size | Defines optimal steric bulk for receptor binding |
| Topological | Wiener Index | Molecular branching | Relates to overall molecular shape |
Rational Design and Virtual Screening of Novel Analogues
Rational design and virtual screening are powerful strategies for discovering novel and potent analogues of N-[3-(4-piperidinyl)phenyl]acetamide. These methods leverage structural information from the target receptor and known ligands to identify promising new chemical entities from large compound libraries.
Virtual Screening (VS): This process involves computationally screening large databases of compounds to identify molecules that are likely to bind to a specific drug target.
Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the target protein. Compounds from a library are docked into the active site, and those with the best predicted binding energies and interaction patterns are selected for further evaluation. This method has been successfully used to identify novel N-phenylacetamide derivatives as inhibitors for various targets. mdpi.comnih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, a model (pharmacophore) is built based on the structural features of known active ligands. This pharmacophore, which defines the essential spatial arrangement of features like hydrogen bond donors/acceptors and hydrophobic regions, is then used to search for new molecules with a similar arrangement.
The typical workflow for a docking-based virtual screening campaign to find novel N-[3-(4-piperidinyl)phenyl]acetamide analogues would involve:
Preparation of the 3D structure of the target protein (e.g., PI3Kα, p38α MAPK).
Selection and preparation of a large compound library (e.g., ZINC database).
High-throughput docking of the library into the target's active site.
Filtering and ranking of the docked compounds based on scoring functions.
Visual inspection of the top-ranked hits to select a diverse set of promising candidates for biological testing.
This approach has successfully identified N-phenyl-2-(N-phenylphenylsulfonamido)acetamides as RORγ inverse agonists, demonstrating its utility in discovering new scaffolds. nih.gov
Therapeutic Research Directions and Future Perspectives for N 3 4 Piperidinyl Phenyl Acetamide
Potential as Modulators for G Protein-Coupled Receptors (GPCRs)
G Protein-Coupled Receptors (GPCRs) represent one of the largest and most important families of drug targets in the human genome, playing crucial roles in a vast array of physiological processes. nih.govnih.gov The ability to modulate GPCR activity with small molecules offers therapeutic potential for a wide range of diseases. nih.gov Compounds featuring a phenyl-acetamide scaffold have been identified as promising allosteric modulators of GPCRs. nih.gov
Allosteric modulators bind to a site on the receptor that is distinct from the binding site of the endogenous ligand (the orthosteric site). nih.govyoutube.com This can lead to several advantages, including increased subtype selectivity, as allosteric sites may be less conserved across receptor subtypes than orthosteric sites. youtube.com Furthermore, allosteric modulators can fine-tune the receptor's response to the natural ligand, either potentiating or inhibiting its action, which can offer a more nuanced therapeutic effect and potentially a better safety profile. nih.govyoutube.com
Research into the free fatty acid receptor 2 (FFA2), a GPCR expressed in tissues like gut enteroendocrine cells and pancreatic β cells, has identified a series of phenyl-acetamide derivatives as allosteric modulators. nih.gov For instance, 4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB) and its analogs have been shown to act as allosteric agonists and positive allosteric modulators (PAMs) at the FFA2 receptor, stimulating signaling through both Gαi/o and Gαq/11 pathways. nih.gov The N-[3-(4-piperidinyl)phenyl]acetamide core structure shares key features with this class of molecules, suggesting its potential for development into novel GPCR modulators for various therapeutic targets.
| Compound Class | Target GPCR | Modulatory Effect | Potential Therapeutic Area |
| Phenyl-acetamide derivatives | Free Fatty Acid Receptor 2 (FFA2) | Allosteric Agonism, Positive Allosteric Modulation (PAM) | Metabolic diseases, Inflammatory conditions |
Exploratory Research in Central Nervous System Disorders (e.g., neurodegenerative diseases)
The piperidine (B6355638) ring is a common structural motif in many centrally acting drugs, and derivatives of N-[3-(4-piperidinyl)phenyl]acetamide are being investigated for their potential in treating central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comnih.gov
In the context of Alzheimer's disease, research has focused on developing multifunctional agents that can address the various pathological hallmarks of the disease, such as low acetylcholine (B1216132) levels and oxidative stress. acs.org Molecular hybrids incorporating a piperidine moiety have been designed to act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine. acs.org For example, hybrids of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide have been synthesized and evaluated for this dual inhibitory activity. acs.org
For Parkinson's disease, studies have explored the neuroprotective effects of piperine (B192125), an alkaloid containing a piperidine ring. nih.gov In a mouse model of Parkinson's, piperine demonstrated the ability to protect dopaminergic neurons through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.gov It attenuated motor coordination deficits and cognitive impairment induced by the neurotoxin MPTP. nih.gov While not a direct derivative, the promising results with piperine highlight the therapeutic potential of piperidine-containing scaffolds in neuroprotection.
Furthermore, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy, a prevalent neurological disorder. nih.gov These compounds were designed as analogs of previously identified anticonvulsant agents, demonstrating the adaptability of the acetamide (B32628) scaffold for CNS targets. nih.gov
| Compound/Derivative | CNS Disorder | Proposed Mechanism of Action | Key Findings |
| N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide hybrids | Alzheimer's Disease | Dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) | Some synthesized compounds showed potent dual inhibitory activity in vitro. acs.org |
| Piperine | Parkinson's Disease | Antioxidant, anti-inflammatory, and anti-apoptotic effects | Protected dopaminergic neurons, attenuated motor and cognitive deficits in an MPTP mouse model. nih.gov |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Epilepsy | Modulation of neuronal excitability | Showed high anticonvulsant activity in animal models. nih.gov |
Investigation in Immune-Mediated and Inflammatory Conditions
The N-[3-(4-piperidinyl)phenyl]acetamide scaffold is also being explored for its potential in treating immune-mediated and inflammatory conditions. The rationale stems from the known anti-inflammatory properties of various piperidine and acetamide-containing compounds. nih.govmdpi.com
For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and shown to possess potent anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov This demonstrates the potential of incorporating the core acetamide structure into larger molecules to achieve significant anti-inflammatory effects.
Another study focused on N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, an orally active compound found to modulate the reactivity of lymphoid cell populations. nih.gov This compound augmented the response of lymphocytes to tumor cells and enhanced the inhibitory effects of macrophages on tumor cell growth. nih.gov It also restored the alloreactivity of lymphocytes in immunodepressed mice, suggesting an immunomodulatory role that could be beneficial in conditions where the immune system is compromised. nih.gov The compound was also found to increase the release of IL-1 and IL-2-like factors from macrophages and lymphocytes. nih.gov
The anti-inflammatory potential of these compounds is often linked to their ability to modulate the production of inflammatory mediators. Pyrrole-based compounds, which can be structurally related to the core scaffold, have shown efficacy in lipopolysaccharide (LPS)-induced systemic inflammation models by modulating cytokine levels, such as TNF-α and IL-10. mdpi.com
| Compound/Derivative | Condition | Model/Assay | Observed Effect |
| 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives | Inflammation | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity. nih.gov |
| N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide | Tumor-induced immunodepression | In vitro and in vivo mouse models | Augmented lymphocyte and macrophage anti-tumor activity; restored lymphocyte alloreactivity; increased IL-1 and IL-2-like factor release. nih.gov |
Emerging Areas of Application for Piperidine-Acetamide Containing Compounds (e.g., cancer, antimicrobial resistance)
Beyond the well-explored areas, the versatility of the piperidine-acetamide scaffold has led to its investigation in other emerging therapeutic fields, most notably oncology and infectious diseases.
Cancer: The piperidine moiety is present in numerous approved and investigational anti-cancer agents. nih.govresearcher.liferesearchgate.net Derivatives are being developed to target various aspects of cancer biology. For example, 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives have been identified as novel inhibitors of carbonic anhydrase isoforms IX and XII, which are overexpressed in hypoxic tumors and contribute to their progression. nih.gov Certain compounds in this series showed potent inhibition of these enzymes and demonstrated antiproliferative effects on breast cancer cells. nih.gov
Other piperidine derivatives have been designed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site, a validated strategy in cancer therapy. researchgate.net One such derivative displayed powerful anticancer activity against prostate cancer cells by inhibiting tubulin polymerization, inducing apoptosis, and inhibiting the epithelial-mesenchymal transition. researchgate.net The androgen receptor (AR) is another key target in prostate cancer, and piperidine derivatives have been developed that show good anti-prostate cancer activity by modulating AR signaling. nih.gov
| Compound/Derivative Class | Cancer Type | Target/Mechanism | Key Findings |
| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives | Breast Cancer | Inhibition of carbonic anhydrase IX and XII | Potent enzyme inhibition and antiproliferative effects in vitro. nih.gov |
| Novel piperidine derivatives | Prostate Cancer | Tubulin polymerization inhibition (colchicine binding site) | Powerful anticancer activity, apoptosis induction, and inhibition of tumor growth in vitro and in vivo. researchgate.net |
| Piperidine derivatives | Prostate Cancer | Androgen Receptor (AR) signaling inhibition | Inhibition of prostate cancer cell proliferation. nih.gov |
Antimicrobial Resistance: The rise of antimicrobial resistance is a major global health threat, creating an urgent need for new antibacterial agents. ijcmas.com Acetamide and piperidine derivatives have been reported to possess antimicrobial properties. nih.govnih.govresearchgate.net
Research has shown that various acetamide derivatives are effective against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, novel piperidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. academicjournals.org For instance, one study synthesized six novel piperidine derivatives and found that one compound, in particular, exhibited the strongest inhibitory activity against seven different bacteria tested. academicjournals.org Another study on 2-mercaptobenzothiazole (B37678) derivatives linked to different amines, including a pyrrolidine (B122466) ring (structurally related to piperidine), found that these hybrid compounds exhibited significant antibacterial activity, in some cases comparable to the standard drug levofloxacin. nih.gov
The exploration of piperidine-acetamide and related scaffolds represents a promising avenue for the development of new classes of antimicrobial agents to combat drug-resistant pathogens.
| Compound/Derivative Class | Microbial Species | Activity |
| Novel piperidine derivatives | Bacillus cereus, Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, Micrococcus luteus | Antibacterial. academicjournals.org |
| Acetamide derivatives of 2-mercaptobenzothiazole | Gram-positive and Gram-negative bacteria (e.g., E. coli, S. typhi, S. aureus, B. subtilis) | Antibacterial, with some compounds showing activity comparable to levofloxacin. nih.gov |
| Acetamide derivatives | Gram-positive and Gram-negative bacteria | Antibacterial. nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Acetamide, N-[3-(4-piperidinyl)phenyl]-, and how can reaction conditions be optimized for yield and purity?
- Methodology: Synthesis typically involves coupling 3-aminophenylpiperidine derivatives with acetylating agents (e.g., acetic anhydride) under controlled conditions. describes analogous protocols for tetrahydrocarbazole-acetamide derivatives, highlighting reaction temperatures (80–120°C), solvent selection (e.g., DMF or THF), and catalytic bases (e.g., triethylamine) to enhance nucleophilicity . Optimization strategies include varying stoichiometry, solvent polarity, and reaction time to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing Acetamide, N-[3-(4-piperidinyl)phenyl]-, and how should data interpretation be approached?
- Methodology: Nuclear Magnetic Resonance (NMR) is essential for confirming the piperidine and acetamide moieties. For example, ¹H NMR should show a singlet (~2.1 ppm) for the acetyl group and multiplet signals (1.4–3.0 ppm) for the piperidine ring protons . Infrared (IR) spectroscopy confirms amide C=O stretches (~1650–1680 cm⁻¹). Mass spectrometry (MS) via electrospray ionization (ESI) can validate the molecular ion peak (e.g., [M+H]⁺). For structural ambiguity, X-ray crystallography (as in ) resolves bond angles and spatial conformation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of Acetamide derivatives, and what validation strategies are recommended?
- Methodology: Discrepancies in biological data (e.g., receptor binding vs. functional assays) require cross-validation. For example, highlights logBB (blood-brain barrier permeability) discrepancies between calculated (-1.01) and experimental (-1.57) values for a related acetamide . To address this:
- Perform parallel assays (e.g., in vitro permeability models like PAMPA and in vivo pharmacokinetics).
- Use statistical tools (e.g., Bland-Altman analysis) to assess variability.
- Validate target engagement via radioligand binding or CRISPR-mediated gene silencing.
Q. What computational methods are suitable for predicting the pharmacokinetic properties of Acetamide, N-[3-(4-piperidinyl)phenyl]-, and how do they compare to experimental data?
- Methodology: Molecular dynamics (MD) simulations and QSAR models predict logP, solubility, and metabolic stability. demonstrates the use of calculated logBB values, which can be refined using software like Schrödinger’s QikProp or MOE . Comparative analysis with experimental HPLC-derived logP or in vivo half-life data (e.g., from rodent studies) identifies model limitations. For metabolic predictions, cytochrome P450 docking studies (e.g., using AutoDock Vina) highlight potential oxidation sites on the piperidine ring.
Q. How can crystallographic data inform the design of analogs with enhanced binding affinity?
- Methodology: provides a framework for analyzing hydrogen-bonding networks and steric interactions in acetamide derivatives . For example:
- Use Mercury (CCDC) to analyze crystal packing and identify key interactions (e.g., acetamide C=O···H-N piperidine).
- Modify substituents on the phenyl ring (e.g., introducing electron-withdrawing groups) to enhance π-π stacking with target proteins.
- Validate designs via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics.
Data Contradiction Analysis
Q. What factors contribute to variability in reported synthetic yields, and how can reproducibility be improved?
- Methodology: and highlight yield variations due to moisture-sensitive intermediates or competing side reactions (e.g., over-acetylation) . Mitigation strategies include:
- Strict anhydrous conditions (e.g., molecular sieves in solvent).
- Real-time monitoring via TLC or inline IR spectroscopy.
- Statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading).
Structure-Activity Relationship (SAR) Guidance
Q. Which structural modifications of the piperidine ring are most likely to modulate target selectivity?
- Methodology: and suggest that substituents on the piperidine nitrogen (e.g., isopropyl or acetyl groups) alter conformational flexibility and receptor interactions . For example:
- Introduce bulky groups (e.g., tert-butyl) to restrict ring puckering and enhance selectivity for G-protein-coupled receptors.
- Replace the piperidine with a morpholine ring to assess hydrogen-bonding effects.
- Use cryo-EM or co-crystallization to map binding pockets and guide rational design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
